molecular formula C18H18N2O2 B5548417 (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone

Cat. No. B5548417
M. Wt: 294.3 g/mol
InChI Key: GZILTSRYGZBDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, also known as PBM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBM belongs to the family of benzimidazole derivatives and has been synthesized using several methods. The purpose of

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been suggested that (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone may act by inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to have several biochemical and physiological effects, including reducing oxidative stress, modulating inflammation, and inhibiting cell proliferation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is also relatively easy to synthesize, making it readily available for use in research. However, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone and to investigate its potential toxicity in vivo.
Conclusion:
Overall, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods and has been studied for its potential use in cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents, but also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route. There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent.

Synthesis Methods

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with propylamine to form 2-methoxy-N-propylbenzamide, which is then treated with o-phenylenediamine to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone. Another method involves the reaction of 2-methoxybenzoyl chloride with 1-propyl-1H-benzimidazole to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone.

Scientific Research Applications

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use in combination with other drugs has shown promising results in cancer treatment. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

(2-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-12-20-15-10-6-5-9-14(15)19-18(20)17(21)13-8-4-7-11-16(13)22-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILTSRYGZBDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.